![molecular formula C15H34NO4P B14136313 Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate CAS No. 89222-59-3](/img/structure/B14136313.png)
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a dibutylamino and hydroxypropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate involves the reaction of diethyl (3-bromopropyl) phosphonate with dibutylamine in the presence of sodium iodide. The reaction is typically carried out in dimethylformamide (DMF) at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide could be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates .
Applications De Recherche Scientifique
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound may be investigated for its potential biological activities, although specific studies are limited.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate exerts its effects is not fully understood. its reactivity is primarily due to the presence of the phosphonate group, which can participate in various chemical reactions. The dibutylamino and hydroxypropyl moieties may also contribute to its overall reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (3-hydroxypropyl)phosphonate: Lacks the dibutylamino group, making it less versatile in certain reactions.
Diethyl (3-aminopropyl)phosphonate: Contains an amino group instead of a dibutylamino group, which may alter its reactivity and applications.
Uniqueness
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
89222-59-3 |
|---|---|
Formule moléculaire |
C15H34NO4P |
Poids moléculaire |
323.41 g/mol |
Nom IUPAC |
3-(dibutylamino)-1-diethoxyphosphorylpropan-1-ol |
InChI |
InChI=1S/C15H34NO4P/c1-5-9-12-16(13-10-6-2)14-11-15(17)21(18,19-7-3)20-8-4/h15,17H,5-14H2,1-4H3 |
Clé InChI |
DWJGDWMWKGAOIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCC(O)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


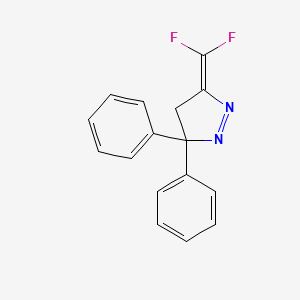
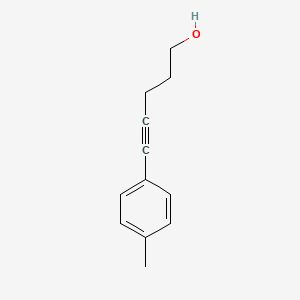
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
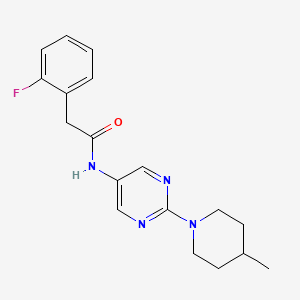
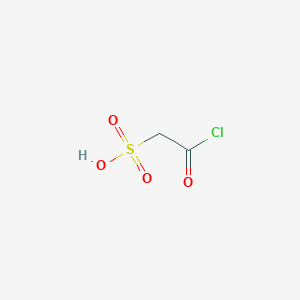
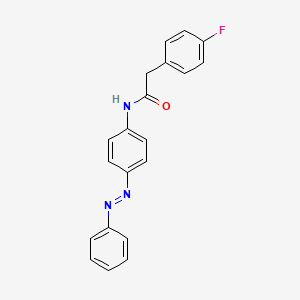
![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
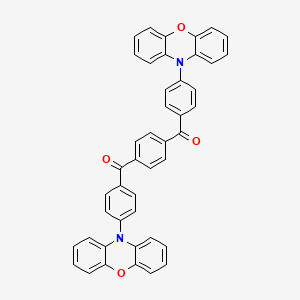
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)
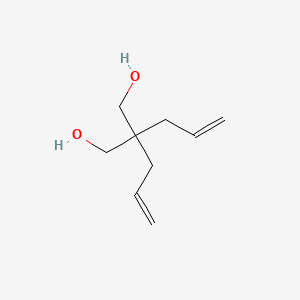
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
